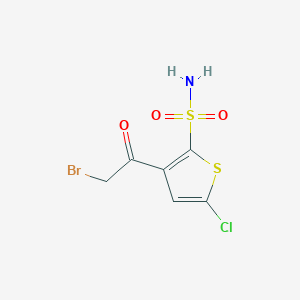

3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO3S2/c7-2-4(10)3-1-5(8)13-6(3)14(9,11)12/h1H,2H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZESFFKYLOCAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)CBr)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430974 | |

| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160982-11-6 | |

| Record name | 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromoacetyl)-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenesulfonamide, 3-(2-bromoacetyl)-5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

This guide provides a comprehensive overview of the synthetic pathways for 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide, a key intermediate in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, detailed experimental protocols, and characterization of this important heterocyclic compound.

Introduction: The Significance of a Versatile Intermediate

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate in the production of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma to reduce intraocular pressure. The thiophene sulfonamide moiety is a well-established pharmacophore that interacts with the zinc ion in the active site of carbonic anhydrase. The bromoacetyl group provides a reactive handle for further molecular elaboration, making this compound a versatile precursor in medicinal chemistry. Understanding its synthesis is paramount for ensuring the quality, efficiency, and scalability of processes that rely on this intermediate.

Elucidating the Synthesis Pathway: A Tale of Two Routes

The synthesis of this compound is primarily achieved through a two-step process: the formation of the precursor, 3-acetyl-5-chlorothiophene-2-sulfonamide, followed by its selective bromination. Two principal routes for the synthesis of the acetylated precursor have been established, each with its own set of advantages and challenges.

Route A: From 3-Acetyl-2,5-dichlorothiophene

This pathway, detailed in patent literature, commences with the more readily available 3-acetyl-2,5-dichlorothiophene.[1] The core strategy involves the selective displacement of the chlorine atom at the 2-position with a sulfur nucleophile, which is then converted to the desired sulfonamide.

Step 1: Synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene

The initial step involves the reaction of 3-acetyl-2,5-dichlorothiophene with a benzylthio nucleophile. This is typically generated in situ from thiourea and benzyl chloride. The sulfur atom of the isothiouronium salt acts as a soft nucleophile, preferentially attacking the more reactive chlorine at the 2-position of the thiophene ring, which is activated by the adjacent acetyl group.

Step 2: Oxidative Chlorination and Ammonolysis to 3-acetyl-5-chlorothiophene-2-sulfonamide

The benzylthio intermediate is then converted to the sulfonamide. This is achieved through oxidative chlorination using chlorine gas in a biphasic system (e.g., ethyl acetate and water).[1] The chlorine gas oxidizes the sulfur atom to a sulfonyl chloride intermediate. This highly reactive intermediate is not isolated but is treated in situ with ammonium hydroxide to yield the stable 3-acetyl-5-chlorothiophene-2-sulfonamide. Careful control of the reaction temperature is crucial to minimize the formation of byproducts.

An alternative method for this conversion involves the use of hydrogen peroxide and a sodium tungstate dihydrate catalyst to oxidize the thioether, followed by treatment with ammonium hydroxide.[2] While this approach avoids the use of chlorine gas, it generally results in longer reaction times and potentially lower yields.[2]

Caption: Synthesis of the precursor via Route A.

Route B: From 5-Chlorothiophene-2-sulfonamide

This alternative pathway begins with a pre-formed 5-chlorothiophene-2-sulfonamide ring system and introduces the acetyl group in a subsequent step.

Step 1: Synthesis of 5-Chlorothiophene-2-sulfonamide

This starting material can be prepared by the chlorosulfonation of 2-chlorothiophene, followed by ammonolysis of the resulting sulfonyl chloride.

Step 2: Friedel-Crafts Acylation

The key step in this route is the introduction of the acetyl group at the 3-position via a Friedel-Crafts acylation reaction.[2] This electrophilic aromatic substitution is typically carried out using acetyl chloride or acetic anhydride with a Lewis acid catalyst, such as aluminum chloride. The sulfonamide group is a deactivating group, and the chlorine atom is a weak deactivator, which can make this reaction challenging. However, the directing effects of these substituents favor acylation at the 3-position. Careful optimization of the reaction conditions, including the choice of solvent and catalyst stoichiometry, is necessary to achieve good yields and regioselectivity.

Caption: Synthesis of the precursor via Route B.

Final Step: Bromination to this compound

The final step in the synthesis is the selective bromination of the methyl group of the acetyl moiety. This is a classic example of α-bromination of a ketone.

Mechanism of α-Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated by an acid catalyst, making the α-protons more acidic. Deprotonation leads to the formation of a nucleophilic enol. This enol then attacks a source of electrophilic bromine, such as pyridinium bromide perbromide, to yield the α-brominated product.[1][3] The use of a reagent like pyridinium bromide perbromide is often preferred over liquid bromine as it is a solid and easier to handle, allowing for better stoichiometric control.[4]

Caption: The final bromination step.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Synthesis of 3-acetyl-5-chlorothiophene-2-sulfonamide (via Route A)

Step 1: Preparation of 3-acetyl-5-chloro-2-(benzylthio)thiophene [1]

-

To a solution of isopropyl alcohol and water, add thiourea and benzyl chloride.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture and add 3-acetyl-2,5-dichlorothiophene.

-

Add a solution of sodium hydroxide while maintaining the temperature.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture and isolate the solid product by filtration.

-

Wash the solid with water and dry to obtain 3-acetyl-5-chloro-2-(benzylthio)thiophene.

Step 2: Preparation of 3-acetyl-5-chlorothiophene-2-sulfonamide [1]

-

Suspend 3-acetyl-5-chloro-2-(benzylthio)thiophene in a mixture of ethyl acetate and water.

-

Cool the mixture to 0-5 °C with stirring.

-

Bubble chlorine gas through the mixture while maintaining the temperature. Monitor the reaction by TLC.

-

Upon completion, slowly add ammonium hydroxide solution.

-

Stir the reaction mixture for 30 minutes at 0-5 °C.

-

Remove the ethyl acetate under reduced pressure.

-

Add a mixture of cyclohexane and water and stir.

-

Filter the solid product, wash, and dry to yield 3-acetyl-5-chlorothiophene-2-sulfonamide.

Protocol 2: Synthesis of this compound[1]

-

Dissolve 3-acetyl-5-chlorothiophene-2-sulfonamide in ethyl acetate.

-

Add a catalytic amount of sulfuric acid.

-

Add pyridinium bromide perbromide portion-wise while maintaining the reaction temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with a solution of sodium bisulfite.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by trituration or recrystallization to yield this compound.

Characterization Data

Thorough characterization of the intermediate and final product is essential to ensure purity and structural integrity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |

| 3-Acetyl-5-chlorothiophene-2-sulfonamide | C₆H₆ClNO₃S₂ | 239.70 | 182 (dec.)[] | Thiophene-H: ~7.4; Acetyl-CH₃: ~2.6; SO₂NH₂: ~7.8 (broad) | Thiophene-C: ~125-150; Acetyl-C=O: ~190; Acetyl-CH₃: ~28 | SO₂NH₂: ~3350, 3250; C=O: ~1670; S-O: ~1340, 1160[2] |

| This compound | C₆H₅BrClNO₃S₂ | 318.60 | 177-181[6] | Thiophene-H: ~7.5; Bromoacetyl-CH₂: ~4.5; SO₂NH₂: ~7.9 (broad) | Thiophene-C: ~126-151; Bromoacetyl-C=O: ~188; Bromoacetyl-CH₂: ~35 | SO₂NH₂: ~3350, 3250; C=O: ~1680; S-O: ~1340, 1160; C-Br: ~650 |

Note: NMR and IR data are approximate and can vary based on solvent and instrumentation.

Conclusion

The synthesis of this compound is a well-established yet nuanced process that offers multiple strategic pathways. The choice between the two primary routes for its precursor depends on factors such as the availability of starting materials, scalability, and safety considerations. A thorough understanding of the reaction mechanisms, particularly the final bromination step, is critical for optimizing reaction conditions and ensuring high purity of the final product. This guide provides a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.

References

- Google Patents. WO2010103550A2 - Process for the preparation of intermediates.

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]

-

PubChem. 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene. Available at: [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

PMC. Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

-

ResearchGate. Mechanochemical synthesis of α,β-dibromoketones using pyridinium tribromide. Available at: [Link]

-

Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. Available at: [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Custom Synthesis with 3-Acetyl-5-chloro-2-thiophenesulfonamide: Expertise in Heterocyclic Sulfonamides. Available at: [Link]

- Google Patents. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).

Sources

- 1. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]

- 2. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 6. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide CAS#: 160982-11-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

Introduction

In the landscape of pharmaceutical sciences, the meticulous characterization of chemical intermediates is paramount to the successful development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS No: 160982-11-6). This compound is a vital intermediate, notably in the synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension.[1] Understanding its fundamental properties is not merely an academic exercise; it is a critical prerequisite for process optimization, formulation development, and ensuring the quality and efficacy of the final drug product.

This document is structured to provide not just data, but a deeper, field-proven insight into the causality behind experimental choices and the self-validating nature of the described protocols. We will delve into the key parameters that govern the behavior of this molecule: its solubility, ionization constant (pKa), lipophilicity (logP), and melting point.

Core Physicochemical Profile

A summary of the key physicochemical data for this compound is presented below. It is important to note that while some of these values are experimentally determined, others are predicted based on its chemical structure. The subsequent sections will detail the experimental protocols for their empirical determination.

| Property | Value | Source |

| Molecular Formula | C6H5BrClNO3S2 | [1][2] |

| Molecular Weight | 318.6 g/mol | [1][2] |

| Appearance | Off-white to pale yellow powder | [1][3] |

| Melting Point | 177-181°C | [1][3] |

| Predicted pKa | 9.21 ± 0.60 | [2] |

| Topological Polar Surface Area (TPSA) | Not explicitly found, but a related structure has a TPSA of 105.4 Ų | [4] |

| Predicted Boiling Point | 492.2 ± 55.0 °C | [2][5] |

| Predicted Density | 1.936 g/cm³ | [2][3][5] |

Solubility: The Gateway to Bioavailability

The solubility of a drug intermediate is a critical parameter that influences its reaction kinetics, purification, and ultimately, the bioavailability of the final API.[6] For this compound, a poorly soluble compound, understanding its dissolution characteristics in various media is essential.[7]

Causality Behind Experimental Choices

Two primary types of solubility measurements are pertinent in drug development: thermodynamic and kinetic solubility.[6][7][8]

-

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for late-stage development and formulation. The shake-flask method is the gold standard for this determination due to its reliability for poorly soluble compounds.[7][9]

-

Kinetic solubility , on the other hand, is a high-throughput assessment of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates in an aqueous medium.[8] This is invaluable for early-stage discovery to quickly flag compounds with potential solubility issues.

Given the context of this compound as a key intermediate, determining its thermodynamic solubility in relevant process and biological buffers is of primary importance.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from the well-established shake-flask method described by Higuchi and Connors.[7]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

-

This compound (purity ≥99%)

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated gastric fluid (SGF), pH 1.2

-

Simulated intestinal fluid (SIF), pH 6.8

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Orbital shaker incubator

-

0.22 µm syringe filters

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing each of the test buffers (PBS, SGF, SIF). The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in the respective buffer.

Caption: Workflow for thermodynamic solubility determination.

pKa: The Influence of Ionization

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound, which contains a sulfonamide group, the pKa dictates the extent of its ionization at a given pH.[10][11][12] This is critical as the ionized and un-ionized forms of a molecule can have vastly different solubility, permeability, and biological activity.[6]

Causality Behind Experimental Choices

The sulfonamide moiety (-SO2NH2) is weakly acidic, and its pKa can be influenced by the electron-withdrawing or -donating nature of the adjacent aromatic ring and its substituents. Several methods can be employed for pKa determination, including potentiometric titration, spectrophotometry, and chromatography-based methods.[10][11][12] For sulfonamides, liquid chromatography (LC) based methods offer the advantage of being applicable to compounds with low water solubility and can provide accurate pKa values by analyzing the retention behavior as a function of mobile phase pH.[10][11][12][13]

Experimental Protocol: pKa Determination by Reversed-Phase Liquid Chromatography (RP-LC)

This protocol is based on the principles described for pKa determination of sulfonamides using LC.[10][11][12][13]

Objective: To determine the pKa of the sulfonamide group in this compound.

Materials:

-

This compound

-

HPLC system with a photodiode array (PDA) detector

-

A series of aqueous buffers with pH values ranging from 2 to 12

-

Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier

-

C18 reversed-phase HPLC column

Procedure:

-

Mobile Phase Preparation:

-

Prepare a series of mobile phases consisting of a fixed percentage of organic modifier (e.g., 40% ACN) and an aqueous buffer. The pH of the aqueous component should be varied across the desired range (e.g., in 0.5 pH unit increments).

-

-

Chromatographic Analysis:

-

Inject a standard solution of this compound onto the HPLC system using each of the prepared mobile phases.

-

Record the retention time (tR) for each injection.

-

-

Data Analysis:

-

Calculate the retention factor (k) for each pH value using the formula: k = (tR - t0) / t0, where t0 is the column dead time.

-

Plot the retention factor (k) versus the pH of the mobile phase.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be determined by fitting the data to a suitable equation or by finding the pH at the midpoint of the transition.

-

Caption: Logical flow for pKa determination by RP-LC.

LogP: A Measure of Lipophilicity

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically n-octanol and water. The logarithm of this value, logP, is a key indicator of a compound's lipophilicity or hydrophobicity.[14][15][16] This parameter is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[17]

Causality Behind Experimental Choices

The shake-flask method is the traditional and most reliable method for logP determination.[15][18] It directly measures the partitioning of the compound between n-octanol and water at equilibrium. For ionizable compounds, it is important to consider the distribution coefficient (logD), which is the logP at a specific pH.[16] Given that this compound has an acidic proton, determining its logD at a physiologically relevant pH of 7.4 is highly informative.

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient (logP) and distribution coefficient (logD at pH 7.4) of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water or buffer)

-

Water (pre-saturated with n-octanol) or phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

HPLC system with a UV detector

-

Centrifuge

Procedure:

-

Solvent Preparation:

-

Pre-saturate the n-octanol with the aqueous phase (water or buffer) and vice versa by vigorously mixing them and allowing the layers to separate.

-

-

Partitioning:

-

Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble).

-

Add an equal volume of the other phase to a vial.

-

Shake the vial vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

-

Allow the mixture to stand and reach equilibrium (can be accelerated by centrifugation to separate the layers).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a validated HPLC method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

The logP (or logD) is the logarithm of this value.

-

Caption: Experimental workflow for logP determination.

Melting Point: An Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property that provides an indication of the purity of a compound.[1] For a pharmaceutical intermediate, a sharp and well-defined melting point range is often indicative of high purity.

Causality Behind Experimental Choices

The determination of the melting point is a straightforward and essential characterization technique.[19][20] A common and accurate method involves using a capillary melting point apparatus. This technique allows for precise temperature control and clear observation of the melting process.

Experimental Protocol: Capillary Melting Point Determination

Objective: To determine the melting point range of this compound.

Materials:

-

This compound (dry powder)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Sample Preparation:

-

Finely powder a small amount of the dry compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rapid rate initially, then slow the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire solid has melted (the completion of melting).

-

The melting point is reported as this range.

-

Conclusion

The physicochemical properties of this compound are integral to its successful application as a pharmaceutical intermediate. This guide has provided a detailed examination of its key characteristics, including solubility, pKa, logP, and melting point, grounded in established scientific principles and experimental methodologies. By understanding and empirically verifying these parameters, researchers and drug development professionals can optimize synthetic routes, develop robust formulations, and ultimately contribute to the creation of safe and effective medicines. The protocols and insights presented herein are intended to serve as a valuable resource for those working with this important chemical entity.

References

-

Sanli, N., Şanlı, S., & Denizli, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

ResearchGate. (n.d.). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

ResearchGate. (n.d.). High throughput solubility measurement in drug discovery and development. Retrieved from [Link]

-

SciELO. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]

-

DiVA portal. (n.d.). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. Retrieved from [Link]

-

SciELO. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]

-

ScienceOpen. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Properties and Applications of this compound. Retrieved from [Link]

-

Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental lipophilicity for beyond Rule of 5 compounds. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of intermediates.

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

ResearchGate. (n.d.). Values of logP and logk for the Test Compounds Used in This Study. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

NIH. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | 160982-11-6 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. 160982-11-6 | this compound | Brinzolamide Related | Ambeed.com [ambeed.com]

- 5. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide CAS#: 160982-11-6 [m.chemicalbook.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. diva-portal.org [diva-portal.org]

- 10. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. acdlabs.com [acdlabs.com]

- 17. agilent.com [agilent.com]

- 18. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. impactfactor.org [impactfactor.org]

The Strategic Synthesis and Application of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide: A Pharmaceutical Keystone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling a Critical Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a market-approved therapeutic is paved with critical chemical intermediates. These molecules, while not the final active pharmaceutical ingredient (API), are the unsung heroes that enable the efficient and scalable synthesis of life-altering drugs. This guide delves into the discovery, synthesis, and application of one such pivotal intermediate: 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide .

This multifaceted thiophene derivative has emerged as a cornerstone in the synthesis of carbonic anhydrase inhibitors, a class of drugs vital for the management of glaucoma. Its unique structural features, including a reactive bromoacetyl group and a sulfonamide moiety, make it a highly versatile and sought-after building block in medicinal chemistry. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this intermediate, from its fundamental chemical properties to its strategic role in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Structural Elucidation

This compound (CAS Number: 160982-11-6) is a heterocyclic organic compound with the molecular formula C₆H₅BrClNO₃S₂ and a molecular weight of 318.6 g/mol .[1][2] Its structural architecture, featuring a chlorinated thiophene ring substituted with a bromoacetyl group at the 3-position and a sulfonamide group at the 2-position, is the key to its chemical reactivity and utility as a pharmaceutical intermediate.[3]

The presence of the bromoacetyl group renders the molecule an excellent electrophile, readily participating in nucleophilic substitution reactions.[3] This reactivity is fundamental to its role in building more complex molecular frameworks. The sulfonamide group, a well-known pharmacophore, can contribute to the biological activity of the final drug molecule or serve as a handle for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 160982-11-6 | [1][2] |

| Molecular Formula | C₆H₅BrClNO₃S₂ | [1][2] |

| Molecular Weight | 318.6 g/mol | [1][2] |

| Appearance | Off-white to pale yellow powder | [3] |

| Melting Point | 177-181 °C | [3] |

| Purity | Typically ≥99% | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8 °C | [4] |

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common synthetic route, as gleaned from the patent literature, commences with 3-acetyl-2,5-dichlorothiophene.[5]

Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation based on methodologies described in the patent literature and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Synthesis of 3-Acetyl-5-chloro-2-(benzylthio)thiophene

-

To a solution of thiourea and benzyl chloride in a mixture of ethanol and water, add 3-acetyl-2,5-dichlorothiophene.[6]

-

Add a solution of sodium hydroxide and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5][6]

-

Upon completion, cool the reaction mixture and dilute with water to precipitate the product.[6]

-

Filter the solid, wash with water, and dry to yield 3-acetyl-5-chloro-2-(benzylthio)thiophene.[6]

Step 2: Synthesis of 3-Acetyl-5-chlorothiophene-2-sulfonamide

-

Dissolve the product from Step 1 in a suitable solvent such as ethyl acetate.[5]

-

Cool the solution and bubble chlorine gas through the mixture, or use another suitable chlorinating agent, to effect oxidative chlorination.[5]

-

Treat the resulting intermediate with an aqueous solution of ammonium hydroxide to form the sulfonamide.[5]

-

Work up the reaction mixture by extraction and crystallization to isolate 3-acetyl-5-chlorothiophene-2-sulfonamide.[5]

Step 3: Synthesis of this compound

-

Dissolve 3-acetyl-5-chlorothiophene-2-sulfonamide in a suitable solvent like ethyl acetate.[5]

-

Add a brominating agent, such as pyridinium bromide perbromide, in the presence of a catalytic amount of sulfuric acid.[5]

-

Stir the reaction mixture at a controlled temperature until the starting material is consumed, as indicated by TLC.

-

Isolate the crude product by filtration and purify by trituration with a suitable solvent to yield this compound.[5]

The Role in Pharmaceutical Synthesis: A Gateway to Carbonic Anhydrase Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension.[3][7][8] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the eye, inhibition of carbonic anhydrase II decreases the production of aqueous humor, thereby lowering intraocular pressure.

The synthesis of Brinzolamide from this intermediate typically involves an asymmetric reduction of the bromoacetyl group to a chiral bromohydrin, followed by an intramolecular cyclization to form the core thieno[3,2-e]-1,2-thiazine ring system.[5] Subsequent functionalization of this core structure leads to the final Brinzolamide molecule. The high reactivity of the bromoacetyl group in this compound is crucial for the efficient construction of this complex heterocyclic system.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound. It is classified as a hazardous substance and should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere of nitrogen or argon, to maintain its stability and prevent degradation.[4] Recommended storage temperatures are between 2 and 8 °C.[4]

Conclusion: A Vital Component in Drug Discovery

This compound stands as a testament to the critical role of well-designed intermediates in modern pharmaceutical synthesis. Its unique combination of reactive functional groups on a thiophene scaffold provides a versatile platform for the construction of complex drug molecules like Brinzolamide. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and professionals in the field of drug discovery and development. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in enabling innovation and accelerating the path to new medicines cannot be overstated.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Chemical Properties and Applications of this compound.

- CymitQuimica. This compound.

- ChemShuttle. This compound.

- Google Patents. WO2010103550A2 - Process for the preparation of intermediates.

- Google Patents. US8344136B2 - Process for the preparation of brinzolamide.

- Google Patents. CN103087081A - Method for preparation of brinzolamide and intermediates thereof.

- Google Patents. EP2348026A1 - Process for the preparation of brinzolamide and intermediates thereof.

-

Yaichkov, I. I., et al. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology, 10(1), 1-10. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring this compound: Properties and Applications. Available from: [Link]

- Google Patents. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).

Sources

- 1. This compound [cymitquimica.com]

- 2. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide CAS#: 160982-11-6 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 160982-11-6 [sigmaaldrich.com]

- 5. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]

- 6. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents [patents.google.com]

- 7. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]

- 8. Best Brinzolamide Intermediate CAS No. 154127-42-1 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]

An In-depth Technical Guide to the Structural Analysis of 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide

Introduction

In the landscape of pharmaceutical sciences and drug development, the precise understanding of a molecule's structure and reactivity is paramount. This guide provides a comprehensive technical analysis of 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide, a key intermediate in the synthesis of Brinzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma.[1] Beyond its role as a synthetic precursor, its chemical architecture, featuring a highly reactive α-bromoacetyl group, positions it as a molecule of interest for covalent inhibitor design.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural features, synthesis, and potential as a covalent modifier of biological targets.

Physicochemical and Structural Properties

This compound is a multifaceted organic compound with the molecular formula C₆H₅BrClNO₃S₂ and a molecular weight of 318.60 g/mol .[1][2][3] It typically presents as an off-white to pale yellow powder with a melting point in the range of 177-181°C, an indicator of its purity and structural integrity.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClNO₃S₂ | [1][2][3] |

| Molecular Weight | 318.60 g/mol | [1][2][3] |

| Appearance | Off-white to pale yellow powder | [1] |

| Melting Point | 177-181°C | [1] |

| Purity | ≥99% | [1] |

| Storage Conditions | 2-8°C, under inert gas | [2][4][5] |

The molecule's structure is characterized by a central thiophene ring, which is substituted with three key functional groups that dictate its chemical behavior: a sulfonamide group at the 2-position, a bromoacetyl group at the 3-position, and a chlorine atom at the 5-position. The sulfonamide moiety is a well-known zinc-binding group, crucial for the carbonic anhydrase inhibitory activity of its downstream product, Brinzolamide. The bromoacetyl group, an α-haloketone, is a potent electrophile, making the molecule highly reactive towards nucleophiles.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical step in the manufacturing of Brinzolamide. A common synthetic route involves the bromination of its precursor, 3-acetyl-5-chlorothiophene-2-sulfonamide.[6]

Synthetic Protocol: Bromination of 3-acetyl-5-chlorothiophene-2-sulfonamide

-

Dissolution: Dissolve 3-acetyl-5-chlorothiophene-2-sulfonamide in a suitable organic solvent, such as ethyl acetate.

-

Brominating Agent: Introduce a brominating agent, for example, pyridinium bromide perbromide, in the presence of an acid catalyst like sulfuric acid.[6]

-

Reaction: Stir the reaction mixture at a controlled temperature to facilitate the selective bromination at the α-carbon of the acetyl group.

-

Work-up and Purification: Upon completion of the reaction, the product is isolated through standard work-up procedures, which may include washing, extraction, and crystallization to yield the purified this compound. Trituration with a suitable solvent may be employed to minimize dibromo impurities.[6]

The underlying mechanism of this reaction is an acid-catalyzed α-bromination of a ketone. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an enol intermediate. This enol then acts as a nucleophile, attacking the electrophilic bromine of the brominating agent to yield the α-brominated product.

Structural Analysis: Spectroscopic and Crystallographic Considerations

While a specific, publicly available crystal structure for this compound was not identified at the time of this writing, its structural characteristics can be inferred from spectroscopic data and comparison with analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching of the sulfonamide group, typically appearing as two bands in the range of 3300-3400 cm⁻¹.

-

C=O stretching of the ketone, a strong band around 1680-1700 cm⁻¹.

-

S=O stretching of the sulfonamide group, with two strong bands in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

-

C-Br stretching , which is expected in the fingerprint region, typically below 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide key structural information. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet. The single proton on the thiophene ring would be observed as a singlet in the aromatic region. The two protons of the bromoacetyl group (-CH₂Br) would also give a singlet, shifted downfield due to the proximity of the electron-withdrawing carbonyl and bromine groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the acetyl group at a significantly downfield chemical shift.

Reactivity and Mechanism of Covalent Modification

The bromoacetyl moiety is a classic example of a reactive electrophile, or "warhead," used in the design of covalent inhibitors. This group reacts with nucleophilic amino acid residues in proteins, leading to the formation of a stable covalent bond.

The primary mechanism of action is a nucleophilic substitution reaction (Sₙ2), where a nucleophilic side chain of an amino acid attacks the carbon atom bearing the bromine, displacing the bromide ion. The most common nucleophilic residues targeted by α-haloacetyl compounds are cysteine and histidine.

-

Reaction with Cysteine: The thiol group (-SH) of a cysteine residue is a potent nucleophile. Upon deprotonation to the thiolate anion (-S⁻), it readily attacks the α-carbon of the bromoacetyl group, forming a stable thioether linkage.

-

Reaction with Histidine: The imidazole side chain of histidine can also act as a nucleophile, with one of the nitrogen atoms attacking the electrophilic carbon to form a covalent adduct.

Experimental Protocols for Characterization and Analysis

To fully characterize this compound and its interactions with biological targets, a suite of analytical techniques should be employed.

Protocol 1: Mass Spectrometry for Covalent Adduct Confirmation

-

Incubation: Incubate the target protein with this compound at a suitable temperature and for a defined period.

-

Sample Preparation: Remove excess, unbound inhibitor using a desalting column or dialysis.

-

Intact Protein Analysis: Analyze the intact protein using mass spectrometry (e.g., ESI-MS) to detect the mass shift corresponding to the covalent addition of the inhibitor. The expected mass increase would be the mass of the inhibitor minus the mass of HBr.

-

Peptide Mapping: For identification of the modification site, digest the protein-inhibitor adduct with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptide and pinpoint the specific amino acid residue that has been covalently labeled.

Protocol 2: Kinetic Analysis of Irreversible Inhibition

-

Enzyme Assay: Establish a continuous or discontinuous assay to monitor the activity of the target enzyme.

-

Time-Dependent Inhibition: Pre-incubate the enzyme with various concentrations of this compound for different time intervals.

-

Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the initial reaction rates.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this plot will give the apparent rate constant of inactivation (kobs).

-

Determination of Ki and kinact: Plot kobs against the inhibitor concentration. A hyperbolic fit to this data will yield the inactivation rate constant (kinact) and the inhibitor's affinity for the enzyme (Ki).

Conclusion

This compound is a molecule of significant interest, not only as a crucial building block in pharmaceutical synthesis but also as a potential tool for chemical biology and drug discovery due to its inherent reactivity. A thorough understanding of its structural characteristics, synthesis, and reactivity is essential for its effective application. The methodologies outlined in this guide provide a framework for the comprehensive analysis of this compound and its interactions with biological systems, paving the way for its potential use in the development of novel covalent therapeutics.

References

- Process for the preparation of intermediates. Google Patents. WO2010103550A2.

- Synthesis of sulfonamide intermediates. Google Patents. US5470973A.

-

Covalent modification of enzymes. Fiveable. Available at: [Link]

-

160982-11-6|this compound. BLDpharm. Available at: [Link]

-

Discover 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide: Your Key Synthesis Intermediate. Available at: [Link]

-

Chemical Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of N-bromoacetyl arginine and subesquent reaction... ResearchGate. Available at: [Link]

- Table of Characteristic IR Absorptions.

-

Control of acetyl-CoA carboxylase by covalent modification. PubMed. Available at: [Link]

-

Covalent modifications to enzymes (video). Khan Academy. Available at: [Link]

-

Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate. Available at: [Link]

-

6.6: Covalent Modification. Chemistry LibreTexts. Available at: [Link]

- Amino acid derivative and bromoacetyl modified peptides. Google Patents. WO1992022318A1.

-

Covalent Modification and Phosphorylation. AK Lectures. Available at: [Link]

-

Effect of adjacent histidine and cysteine residues on the spontaneous degradation of asparaginyl- and aspartyl-containing peptides. PubMed. Available at: [Link]

-

Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. Available at: [Link]

-

FA reaction with histidine and cysteine to form spinacine and timonacic... ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide | 160982-11-6 [chemicalbook.com]

- 4. 3-(2-Bromoacetyl)-5-chloro-2-thiophenesulfonamide CAS#: 160982-11-6 [m.chemicalbook.com]

- 5. This compound | 160982-11-6 [sigmaaldrich.com]

- 6. WO2010103550A2 - Process for the preparation of intermediates - Google Patents [patents.google.com]

The Diverse Biological Landscape of Halogenated Thiophene Sulfonamides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intersection of the thiophene ring, a versatile sulfur-containing heterocycle, with the pharmacologically privileged sulfonamide group has given rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. The introduction of halogen atoms onto the thiophene scaffold further modulates the physicochemical and electronic properties of these molecules, often enhancing their potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the multifaceted biological activities of halogenated thiophene sulfonamides, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutic agents.

I. Carbonic Anhydrase Inhibition: A Prominent and Well-Established Activity

Halogenated thiophene sulfonamides are renowned for their potent inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] The sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion in the active site of CAs, leading to inhibition of the enzyme's catalytic activity—the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Thiophene-based sulfonamides have been reported to be significantly more potent as CA inhibitors (CAIs) compared to their benzene sulfonamide counterparts.[3]

The halogen substituent on the thiophene ring plays a critical role in modulating the inhibitory potency and isoform selectivity. For instance, brominated thiophene sulfonamides have shown excellent inhibitory activity against various human CA isoforms, including CA I, II, IX, and XII.[1] The position and nature of the halogen can influence the binding orientation of the inhibitor within the active site, leading to differential interactions with amino acid residues and thereby conferring isoform selectivity. This is of paramount importance in drug design, as different CA isoforms are implicated in various pathologies, such as glaucoma (CA II), epilepsy, and cancer (CA IX and XII).[1]

Structure-Activity Relationship Insights:

A key aspect of the interaction between thiophene sulfonamides and the CA active site involves the orientation of the heterocyclic ring. The sulfur atom of a 3,4-unsubstituted thiophene ring can interact with a coordinated water molecule, adopting a "sulfur out" conformation.[4] This interaction, along with hydrogen bonding and hydrophobic interactions of the substituents, contributes to the overall binding affinity. The addition of halogen atoms can enhance these interactions through various mechanisms, including increased hydrophobicity and the formation of halogen bonds.

Quantitative Data Summary: Carbonic Anhydrase Inhibition

| Compound Type | Target Isoform(s) | Inhibition Constant (Kᵢ) Range | Reference(s) |

| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA I | 224-7544 nM | [1] |

| hCA II | 2.2-7.7 nM | [1] | |

| hCA IX | 5.4-811 nM | [1] | |

| hCA XII | 3.4-239 nM | [1] | |

| Thiophene-based sulfonamides | hCA-I | 66.49 ± 17.15 nM to 234.99 ± 15.44 µM | [5] |

| hCA-II | 74.88 ± 20.65 nM to 38.04 ± 12.97 µM | [5] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory activity of compounds against carbonic anhydrase based on the enzyme's esterase activity.

Materials:

-

Carbonic Anhydrase (human or bovine)

-

p-Nitrophenyl acetate (p-NPA) as the substrate

-

Test compounds (halogenated thiophene sulfonamides)

-

Acetazolamide (a known CA inhibitor as a positive control)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

DMSO for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

-

Prepare a stock solution of p-NPA in DMSO or acetonitrile.

-

Prepare stock solutions of the test compounds and acetazolamide in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 180 µL of Tris-HCl buffer + 20 µL of p-NPA solution.

-

Enzyme Control (Maximum Activity): 158 µL of Tris-HCl buffer + 2 µL of DMSO + 20 µL of CA working solution.

-

Test Compound: 158 µL of Tris-HCl buffer + 2 µL of test compound dilution + 20 µL of CA working solution.

-

Positive Control: 158 µL of Tris-HCl buffer + 2 µL of acetazolamide dilution + 20 µL of CA working solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[6]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

II. Kinase Inhibition: Targeting Key Regulators of Cellular Processes

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Halogenated thiophene sulfonamides have emerged as a promising class of kinase inhibitors.[6][7]

For example, certain thiophene and benzene sulfonamides have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6] Specifically, some compounds have shown selectivity for CDK7 over other CDKs.[6] The sulfonamide group in these molecules often acts as a scaffold, and the thiophene ring, along with its substituents, engages in specific interactions within the ATP-binding pocket of the kinase.[7] The presence and position of halogen atoms can significantly influence the binding affinity and selectivity of these inhibitors.

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

Caption: Simplified MAPK signaling pathway, a common target for kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is through luminescence-based assays that measure the amount of ATP remaining after a kinase reaction.

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Test compounds (halogenated thiophene sulfonamides)

-

A known kinase inhibitor (positive control)

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer.

-

Prepare a solution of the kinase and its substrate in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add the test compound dilutions to the appropriate wells.

-

Add the kinase/substrate mixture to all wells except the no-enzyme control.

-

-

Reaction Initiation: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

ATP Detection:

-

Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the kinase detection reagent to convert the generated ADP back to ATP and produce a luminescent signal.

-

-

Measurement: Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each test compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

III. Antibacterial Activity: A Renewed Focus on an Old Target

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Halogenated thiophene sulfonamides have demonstrated promising antibacterial activity.[8][9] The sulfonamide core is a well-known antibacterial pharmacophore that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] The thiophene ring and its halogen substituents can enhance the antibacterial potency and spectrum of activity, potentially by improving cell permeability or by interacting with other bacterial targets.[9]

For instance, 5-bromo-N-alkylthiophene-2-sulfonamides have shown efficacy against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae, a highly drug-resistant pathogen.[8] The halogenation of the thiophene ring can improve the compound's ability to penetrate the bacterial cell wall and reach its intracellular target.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (halogenated thiophene sulfonamides)

-

A standard antibiotic (e.g., ciprofloxacin) as a positive control

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland densitometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well plate.

-

-

Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions. Include a growth control well (inoculum in broth only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.[11]

IV. Anticancer Activity: Targeting the Hallmarks of Cancer

Halogenated thiophene sulfonamides have also demonstrated significant potential as anticancer agents.[12][13] Their mechanisms of action are often multifaceted and can involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases (specifically the tumor-associated isoforms CA IX and XII) and various protein kinases.[1][14]

Some thiophene derivatives have shown cytotoxic activity against various cancer cell lines, including breast, colon, and leukemia cell lines.[12] The presence of halogen atoms can enhance the anticancer activity by improving the compound's lipophilicity, which can lead to better cell membrane permeability and accumulation within cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Test compounds (halogenated thiophene sulfonamides)

-

A known anticancer drug (e.g., doxorubicin) as a positive control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds and the positive control. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

V. Antiviral Activity: A Potential Avenue for New Therapeutics

The antiviral potential of halogenated thiophene sulfonamides is an emerging area of research.[11] Some thiophene-based compounds have shown activity against various viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (CMV), and varicella-zoster virus (VZV). The mechanism of antiviral action can vary depending on the specific compound and the virus. For example, some thiophene derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[10] The sulfonamide group and the halogen substituents on the thiophene ring can contribute to the binding of the inhibitor to the NNRTI binding pocket of the reverse transcriptase enzyme.

Experimental Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

A template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅)

-

A mixture of deoxynucleoside triphosphates (dNTPs), including digoxigenin- and biotin-labeled dUTP

-

Test compounds (halogenated thiophene sulfonamides)

-

A known HIV-1 RT inhibitor (e.g., nevirapine) as a positive control

-

Reaction buffer

-

Lysis buffer

-

Streptavidin-coated 96-well plate

-

Anti-digoxigenin-peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

Microplate reader

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer, dNTP mix, and the test compound or control.

-

Enzyme Addition: Add the HIV-1 RT enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour). During this time, the RT will synthesize a biotin- and digoxigenin-labeled DNA strand.

-

ELISA-based Detection:

-

Transfer the reaction mixture to a streptavidin-coated 96-well plate. The biotin-labeled DNA will bind to the streptavidin.

-

Wash the plate to remove unbound components.

-

Add the anti-digoxigenin-POD conjugate, which will bind to the digoxigenin-labeled DNA.

-

Wash the plate again.

-

Add the peroxidase substrate. The enzyme will catalyze a color change.

-

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The absorbance is directly proportional to the amount of synthesized DNA and thus the RT activity.

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each test compound concentration.

-

Determine the IC₅₀ value.

-

Conclusion

Halogenated thiophene sulfonamides represent a versatile and highly promising class of compounds with a diverse range of biological activities. Their ability to potently and often selectively inhibit key enzymes such as carbonic anhydrases and protein kinases, coupled with their demonstrated antibacterial, anticancer, and antiviral potential, underscores their significance in modern drug discovery. The strategic incorporation of halogen atoms onto the thiophene scaffold provides a powerful tool for fine-tuning the pharmacological properties of these molecules. The experimental protocols detailed in this guide provide a foundation for researchers to systematically evaluate the biological activity of novel halogenated thiophene sulfonamides and to further explore their therapeutic potential. A thorough understanding of the structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation drug candidates based on this remarkable chemical scaffold.

References

- Ghorab, M. M., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3895-3898.

- Bolla, M. L., et al. (2002). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Journal of Medicinal Chemistry, 45(25), 5429-5441.

- Shepard, K. L., et al. (1991). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 34(10), 3098-3105.

- El-Subbagh, H. I., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry, 9(5), 1149-1159.

- Guzel, O., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 21(17), 5486-5493.

- Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(18), 4268.

- Davenport, H. W. (1945). The inhibition of carbonic anhydrase by thiophene-2-sulfonamide and sulfanilamide. Journal of Biological Chemistry, 158, 567-571.

- Kovalenko, S. M., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51.

- Ozen, F., et al. (2016). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-116.

- Wang, Z., et al. (2017). Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP. ACS Medicinal Chemistry Letters, 8(9), 923-928.

- Hartman, G. D., et al. (1991). 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(1), 275-279.

- Ahmad, G., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 1459-1473.

- Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Archiv der Pharmazie, 347(1), 41-50.

- El-Gazzar, M. G., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 28(16), 6125.

- Alsaid, M. S., et al. (2013). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. Drug Research, 63(5), 263-269.

- Kovalenko, S. M., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51.

- Basnet, A., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 127.

- Boyd, J. E., & Sommerville, R. G. (1974). The antiviral activity of some related benzo(b) thiophene derivatives. II. Anti-influenza activity. Archives of Virology, 46(1-2), 78-85.

- Ahmad, G., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 1459-1473.

- Wang, J., et al. (2020). Synthesis and Antitumor Activity of Isopimaric Thiophene Sulfonamides Derivatives. Chemistry and Industry of Forest Products, 40(4), 115-121.

- Ahmed, M. F., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 27(15), 4983.

- Al-Abdullah, E. S., et al. (2022). Novel sulfonamides with thiophene and thiazole moieties as anti-breast cancer compounds. Molecules, 27(19), 6537.

- Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity.

- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.

- Aziz-ur-Rehman, et al. (2014). Synthesis, Characterization and Antibacterial Activity of Halogenated Aryl Sulfonamides Derived from 2-Amino-4-chloroanisole. Journal of the Chemical Society of Pakistan, 36(3), 446-452.

- Masaki, H., et al. (2003). Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-4088.

- Brooks, C. D., et al. (1995). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 38(24), 4768-4775.

- van't Riet, B., et al. (1990). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Pharmaceutical Sciences, 79(11), 989-994.

- Kumar, A., et al. (2022). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 13(10), 1251-1262.

- Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(10), 2359-2371.

- Breinlinger, E. C., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-5923.

- Rashdan, H. R. M., et al. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Molecular Structure, 1165, 35-43.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-